Iodomethylphosphonic Acid
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Overview
Description
Iodomethylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with iodomethane under controlled conditions. This reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Iodomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
Iodomethylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iodomethylphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function and affect various biochemical pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Aminomethylphosphonic Acid: Similar in structure but contains an amino group instead of an iodomethyl group.
Phosphonomethylglycine: Known for its use as a herbicide, it has a similar phosphonic acid group but different substituents.
Uniqueness: Iodomethylphosphonic acid is unique due to its iodomethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and as a probe in biochemical studies .
Properties
CAS No. |
13298-02-7 |
---|---|
Molecular Formula |
CH4IO3P |
Molecular Weight |
221.919 g/mol |
IUPAC Name |
iodomethylphosphonic acid |
InChI |
InChI=1S/CH4IO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
InChI Key |
CESOUITVLYKYSK-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(O)O)I |
Origin of Product |
United States |
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